9(10H)-Acridinone, 1-amino-10-ethyl-

Physicochemical characterization Synthetic intermediate Quality control

9(10H)-Acridinone, 1-amino-10-ethyl- (CAS 148902-87-8) is a synthetic tricyclic acridinone derivative bearing a primary amine at the C-1 position and an N10-ethyl substituent. Its molecular formula is C15H14N2O with a monoisotopic mass of 238.1106 Da.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 148902-87-8
Cat. No. B12687619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(10H)-Acridinone, 1-amino-10-ethyl-
CAS148902-87-8
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C(=O)C3=C(C=CC=C31)N
InChIInChI=1S/C15H14N2O/c1-2-17-12-8-4-3-6-10(12)15(18)14-11(16)7-5-9-13(14)17/h3-9H,2,16H2,1H3
InChIKeyIBSBTXSFORYKST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-10-ethyl-9(10H)-acridinone (CAS 148902-87-8): Chemical Identity and Core Properties


9(10H)-Acridinone, 1-amino-10-ethyl- (CAS 148902-87-8) is a synthetic tricyclic acridinone derivative bearing a primary amine at the C-1 position and an N10-ethyl substituent . Its molecular formula is C15H14N2O with a monoisotopic mass of 238.1106 Da . The compound belongs to the 10-N-alkylated acridinone subclass, a scaffold historically explored for DNA intercalation, topoisomerase inhibition, and fluorescent labelling applications [1]. Key computed physicochemical parameters include a density of 1.231 g/cm³, a boiling point of 453.8 °C at 760 mmHg, and a flash point of 228.2 °C .

Why Generic Acridinone Interchange Is Inadequate: The Functional Consequences of 1-NH₂ and N10-Ethyl for 9(10H)-Acridinone, 1-amino-10-ethyl-


Within the acridinone family, minor positional or substituent changes translate into substantial differences in physicochemical properties, biological target engagement, and synthetic tractability [1]. The presence of both the C-1 primary amine and the N10-ethyl group in 9(10H)-Acridinone, 1-amino-10-ethyl- creates a unique profile that cannot be replicated by either the N10-unsubstituted analog (1-amino-9(10H)-acridinone, CAS 5077-57-6) or the 1-nitro precursor (10-ethyl-1-nitro-9(10H)-acridinone, CAS 148902-84-5) . The N10-ethyl group modulates lipophilicity, DNA intercalation geometry, and metabolic stability relative to N10-H or bulkier N10-dialkylaminoethyl analogs, while the 1-NH₂ group provides a critical synthetic handle for further derivatization (e.g., amidation, diazotization, reductive amination) that is absent in 1-unsubstituted or 1-nitro congeners [1].

Quantitative Differentiation Evidence for 9(10H)-Acridinone, 1-amino-10-ethyl- (CAS 148902-87-8) Against the Closest Analogs


Molecular Weight and Density Contrast Between 1-Amino-10-ethyl-acridinone and Its 1-Nitro Precursor

The target 1-amino compound (CAS 148902-87-8) exhibits a substantially lower molecular weight (238.28 g/mol) and density (1.231 g/cm³) compared to its direct synthetic precursor, 10-ethyl-1-nitro-9(10H)-acridinone (CAS 148902-84-5; MW 268.27 g/mol; density 1.321 g/cm³) . This 30 Da mass difference and ~7% density reduction are analytically significant, enabling unambiguous discrimination by LC-MS and facilitating purity assessment during reductive amination scale-up .

Physicochemical characterization Synthetic intermediate Quality control

Boiling Point and Thermal Stability Comparison: 1-Amino-10-ethyl vs. 10-Ethyl-9(10H)-acridinone Parent Scaffold

The introduction of the 1-amino group elevates the boiling point significantly relative to the unsubstituted 10-ethyl-9(10H)-acridinone scaffold (CAS 2207-41-2). The target compound exhibits a boiling point of 453.8 °C at 760 mmHg, compared to 373.5 °C for the 1-unsubstituted analog . This ~80 °C increase reflects enhanced intermolecular hydrogen-bonding capacity conferred by the primary amine, which directly impacts distillation and sublimation purification protocols.

Thermal stability Purification Formulation

Hydrogen-Bond Donor/Acceptor Profile and Its Impact on Chromatographic Behavior Relative to the N10-Diethylaminoethyl Analog

The target compound possesses one hydrogen-bond donor (1-NH₂) and three hydrogen-bond acceptors (ring N, carbonyl O, amine N), yielding a compact polar surface area profile . In contrast, the closest N10-substituted analog, 1-amino-10-(2-(diethylamino)ethyl)-9(10H)-acridinone (CAS 148902-88-9), has a molecular weight of 309.4 g/mol, an XLogP3-AA of 3.8, and one hydrogen-bond donor with three acceptors [1]. The 71 Da higher mass and the basic diethylamino moiety in the comparator predict markedly different reversed-phase chromatographic retention, ion-pairing behaviour, and membrane permeability, making the two compounds non-interchangeable in biological assay contexts.

Chromatographic retention Lipophilicity Drug-likeness

Synthetic Utility of the 1-NH₂ Handle: Derivatization Potential Versus the N10-Unsubstituted Analog

The C-1 primary amine in 9(10H)-Acridinone, 1-amino-10-ethyl- enables a suite of chemoselective transformations—N-acylation, sulfonylation, reductive amination, diazotization—that are precluded in the 1-unsubstituted analog 10-ethyl-9(10H)-acridinone (CAS 2207-41-2) [1]. While direct comparative reaction yield data for this specific compound are absent from the open literature, the well-established reactivity of 1-aminoacridones as versatile intermediates for generating diverse libraries of N-substituted acridinones supports a class-level inference of synthetic advantage [1][2]. The N10-ethyl group further distinguishes the target from the N10-H analog (1-amino-9(10H)-acridinone, CAS 5077-57-6), which lacks the lipophilicity modulation and steric influence on DNA intercalation geometry imparted by N-alkylation [2].

Synthetic chemistry Derivatization Medicinal chemistry

High-Value Application Scenarios for 9(10H)-Acridinone, 1-amino-10-ethyl- (CAS 148902-87-8) Stemming from Differentiated Evidence


Synthetic Intermediate for 1-Amido- and 1-Sulfonamido-Acridinone Libraries

The C-1 primary amine enables efficient parallel derivatization via amide coupling or sulfonylation, generating compound libraries for DNA-intercalator or topoisomerase-inhibitor screening programs [1]. The N10-ethyl group provides a baseline lipophilicity and steric profile that can be systematically tuned, and the ~80 °C boiling point elevation relative to the 1-unsubstituted scaffold (453.8 °C vs. 373.5 °C) ensures thermal stability during high-temperature coupling reactions .

QC Reference Standard for Monitoring Nitro-to-Amine Reduction Completeness

The 30 Da mass differential and 0.090 g/cm³ density reduction relative to the 1-nitro precursor (CAS 148902-84-5) provide unambiguous LC-MS and pycnometric endpoints for reaction monitoring [1]. Procurement of the 1-amino compound as a certified reference standard allows production chemists to establish validated purity methods for in-process control during scale-up of acridinone-based active pharmaceutical ingredients.

Fluorescent Probe Scaffold Requiring Amine-Reactive Conjugation Chemistry

Acridinones are established fluorophores with environment-sensitive emission, and the 1-NH₂ group in this compound permits direct conjugation to carboxylate-containing biomolecules or activated esters without the need for a separate nitration–reduction sequence [1]. Compared to the N10-diethylaminoethyl analog (MW 309.4), the target compound's lower molecular weight (238.28) and reduced lipophilicity minimize non-specific binding artifacts in fluorescence polarization and cellular imaging assays .

Lipophilicity-Optimized DNA Intercalation Probe for Biophysical Studies

The combination of the planar acridinone chromophore (DNA intercalation-capable) with the moderately lipophilic N10-ethyl group, rather than a bulky N10-dialkylaminoethyl chain, positions this compound for DNA-binding studies where excessive steric bulk would perturb intercalation geometry [1]. The 1-NH₂ group further permits tethering of spectroscopic handles (e.g., fluorophores, spin labels) for FRET or EPR investigations of drug–DNA interactions.

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